N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, a pyrazole, and a carboxamide . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole, thiazole, and pyrazole rings are likely to be planar, while the carboxamide group could adopt different conformations depending on the environment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar carboxamide group, while its reactivity would be influenced by the presence of the benzodioxole, thiazole, and pyrazole rings .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cells .
Heavy Metal Ion Detection
The compound has also found application in detecting heavy metal ions. Specifically, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , a noble ligand derived from this compound, was used for the reliable electrochemical detection of lead (Pb2+). A sensitive and selective Pb2+ sensor was developed by depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF) .
Antitumor Evaluation
In a separate study, some derivatives of this compound demonstrated potent antitumor activity. Compound C27 exhibited significant growth inhibition against HeLa and A549 cell lines, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM , respectively .
Other Biological Applications
Benzo[d][1,3]dioxole-containing compounds have been explored for various biological purposes. For instance, they have shown promise as:
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These results suggest that the compound has a significant antitumor effect.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-2-20-6-5-11(19-20)15(21)18-16-17-12(8-24-16)10-3-4-13-14(7-10)23-9-22-13/h3-8H,2,9H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHPSCLEVLIBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
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